N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes furan rings and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the furan-2-yl formamide and furan-2-yl methylamine intermediates. These intermediates are then reacted with 3-(4-methoxyphenyl)prop-2-enoyl chloride under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,3-diones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-diones, while reduction could produce amine derivatives.
Scientific Research Applications
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Semiconductor Materials: While not directly related, some organic semiconductors share structural similarities with (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE.
Uniqueness
The uniqueness of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE lies in its combination of furan rings and a methoxyphenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18N2O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(Z)-3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O5/c1-25-15-8-6-14(7-9-15)12-17(22-20(24)18-5-3-11-27-18)19(23)21-13-16-4-2-10-26-16/h2-12H,13H2,1H3,(H,21,23)(H,22,24)/b17-12- |
InChI Key |
UOUULMHPLZHWPZ-ATVHPVEESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=CO2)\NC(=O)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.